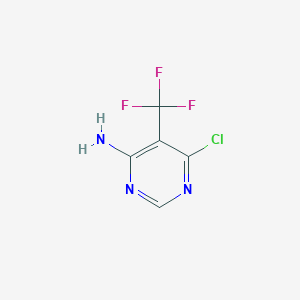

![molecular formula C19H15F3N2O2S2 B2840427 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 852696-82-3](/img/structure/B2840427.png)

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a 1,3-thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur). The 1,3-thiazole ring is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-thiazole ring, along with various substituents including a methoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall molecular structure. For example, the presence of the polar functional groups would likely make this compound soluble in polar solvents .

科学的研究の応用

Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to determine their antimicrobial activity. These compounds exhibited in vitro antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, showcasing their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structures featuring thiazol and acetamide moieties similar to the compound , have been evaluated as glutaminase inhibitors. These compounds, particularly N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited potent inhibition of kidney-type glutaminase (GLS) and showed therapeutic potential in cancer treatment by attenuating the growth of human lymphoma B cells (Shukla et al., 2012).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety, synthesized through reactions involving 2‐(cyano or chloro)‐N‐(4‐(N‐thiazol‐2‐ylsulfamoyl)phenyl)acetamide, were evaluated for their anticonvulsant activity. Some of these compounds demonstrated significant anticonvulsive effects, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Anticancer Agents

A non-condensed pyrazoline-bearing hybrid molecule featuring a 1,3,4-thiadiazole and dichloroacetic acid moiety was synthesized for anticancer properties evaluation. This compound exhibited significant in vitro anticancer activity, suggesting its potential use as an anticancer agent (Yushyn, Holota, & Lesyk, 2022).

COX Inhibitors

A study synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives to investigate their cyclooxygenase (COX) inhibitory activities. Some derivatives demonstrated strong inhibitory activity on COX-2 enzyme, indicating their potential as COX inhibitors, which could have applications in anti-inflammatory and cancer therapies (Ertas et al., 2022).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

For example, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with cell membrane components or DNA .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, while others may affect cell signaling pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

For example, some thiazole derivatives have been found to induce cell death in cancer cells, while others may have anti-inflammatory effects .

将来の方向性

特性

IUPAC Name |

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2S2/c1-26-15-7-5-12(6-8-15)16-10-27-18(24-16)28-11-17(25)23-14-4-2-3-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELRSTREABFSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)

![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)

![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2840357.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2840360.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)

![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)

![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2840366.png)

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2840367.png)